molecular formula C6H7NO B103643 2-Hydroxy-6-methylpyridine CAS No. 3279-76-3

2-Hydroxy-6-methylpyridine

Cat. No.: B103643
CAS No.: 3279-76-3
M. Wt: 109.13 g/mol
InChI Key: JEAVIRYCMBDJIU-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylpyridine, also known as 6-Methyl-2-pyridinol or 6-Methyl-2-pyridone, is a heterocyclic organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the second position and a methyl group at the sixth position on the pyridine ring. This compound is known for its versatile chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylpyridine typically involves the hydroxylation of 6-methylpyridine. One common method includes the reaction of 6-methylpyridine with an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. Another approach involves the use of sodium nitrite and sulfuric acid to convert 2-amino-6-methylpyridine to this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous processes. These methods utilize similar chemical reactions but are optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

2-Hydroxy-6-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural properties enhance the bioavailability and efficacy of drugs targeting neurological disorders. For instance, it is involved in the development of compounds that exhibit neuroprotective effects and improve cognitive functions.

Case Study: Neuroprotective Agents

Research has demonstrated the effectiveness of derivatives of this compound in preventing ischemic injuries in retinal tissues. In a study involving a rat model, the compound was shown to significantly enhance retinal microcirculation and protect against damage caused by ischemia-reperfusion injury . The results indicated a marked improvement in the b-wave amplitude during electroretinography, suggesting potential therapeutic applications in treating retinal diseases.

Agricultural Chemicals

Building Block for Agrochemicals

In the agricultural sector, this compound is utilized as a building block for formulating herbicides and fungicides. Its chemical properties contribute to enhancing crop yield and protecting plants from various diseases.

Data Table: Agrochemical Formulations

Agrochemical Type Application Functionality
HerbicidesWeed controlInhibits growth of unwanted plants
FungicidesDisease preventionProtects crops from fungal infections
Growth RegulatorsEnhances plant growthStimulates physiological processes

Material Science

Development of Novel Materials

The compound is also explored in material science for its potential in developing advanced materials such as polymers and coatings. Its favorable chemical reactivity allows for the creation of materials with enhanced durability and stability.

Case Study: Polymer Synthesis

Research indicates that this compound can react with carboxylic acids to form various polymeric structures. These polymers exhibit improved mechanical properties and resistance to environmental factors, making them suitable for applications in coatings and adhesives .

Flavor and Fragrance Industry

Aromatic Profile Enhancement

In the flavor and fragrance industry, this compound is employed to create unique aromatic profiles. It is used in formulating flavoring agents that enhance consumer products, including perfumes and food items.

Analytical Chemistry

Standard Reference Material

This compound is utilized as a standard reference material in analytical chemistry. It aids researchers in accurately quantifying related compounds within complex mixtures, ensuring reliable results during experimental procedures.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methylpyridine involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence biochemical pathways and enzyme activities. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, affecting its reactivity and biological activity .

Comparison with Similar Compounds

  • 2-Hydroxy-4-methylpyridine
  • 2-Hydroxy-5-methylpyridine
  • 2-Hydroxy-3-methylpyridine
  • 2-Hydroxy-6-ethylpyridine

Comparison: 2-Hydroxy-6-methylpyridine is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring. This positioning influences its chemical reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications .

Biological Activity

2-Hydroxy-6-methylpyridine (also known as 2-hydroxy-6-methylisonicotinic acid) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C7H7NO
  • Molecular Weight : 135.14 g/mol
  • Melting Point : 157-159 °C
  • CAS Number : 3279-76-3

This compound exhibits various biological activities attributed to its ability to interact with biological targets:

  • Antioxidant Activity : The compound has been shown to possess antioxidant properties, which may protect cells from oxidative stress.
  • Neuroprotective Effects : Research indicates that it can enhance neuroprotection in models of neurodegeneration.
  • Retinoprotective Properties : In studies involving retinal ischemia, the compound demonstrated significant protective effects on retinal microcirculation and function.

Antioxidant Activity

The antioxidant potential of this compound has been demonstrated in various studies. Its ability to scavenge free radicals contributes to its protective effects against cellular damage.

Neuroprotection

A study highlighted the neuroprotective effects of a related compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, which prevented ischemic injuries in retinal tissues. The results indicated improvements in retinal microcirculation and electroretinographic parameters, suggesting a similar potential for this compound itself .

Retinoprotection Case Study

In a controlled experiment involving rats subjected to retinal ischemia-reperfusion injury, administration of this compound at a dose of 3.8 mg/kg resulted in:

  • Increased retinal microcirculation levels (median perfusion units increased to 747).
  • Significant improvement in the b-wave amplitude in electroretinography measurements (p = 0.0022).
  • Enhanced recovery of retinal vascular integrity compared to untreated groups .

Comparative Analysis of Biological Activity

Study/Effect Compound Dosage Outcome
Retinal IschemiaThis compound3.8 mg/kgImproved microcirculation and retinal function
Antioxidant EffectVarious HydroxypyridinesVariesScavenging of free radicals, cellular protection

Coordination Chemistry

The ligand properties of this compound have been explored in coordination chemistry. It can coordinate with metal ions such as platinum(II) and cobalt(II), influencing the stability and reactivity of metal complexes . These interactions may play a role in its biological activity by altering the bioavailability and efficacy of metal-based drugs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-6-methylpyridine, and how do reaction conditions influence yield and purity?

this compound is commonly synthesized via reductive coupling of halogenated precursors or hydroxylation of methylpyridine derivatives. For example, the Negishi cross-coupling strategy employs nickel catalysts to couple 2-halomethylpyridines, yielding bipyridine derivatives with high efficiency (e.g., 94% yield under optimized conditions) . Key factors affecting yield include catalyst loading, solvent choice (e.g., THF or DMF), and reaction temperature. Purification via column chromatography using deactivated silica gel (20% EtOAc/hexanes) is critical for isolating high-purity products . Conflicting yield reports in literature may arise from variations in precursor purity or catalyst deactivation.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Structural characterization typically involves:

  • FT-IR/Raman spectroscopy : To identify O–H and N–H stretching vibrations (e.g., broad O–H peaks near 3200–3400 cm⁻¹) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal refinement, confirming tautomeric forms (e.g., lactam vs. lactim) and hydrogen-bonding networks .
  • NMR : 1^1H and 13^13C NMR distinguish between regioisomers (e.g., 2-hydroxy-4-methyl vs. 6-methyl derivatives) based on aromatic proton splitting patterns .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal complexes, and what catalytic applications arise from its coordination behavior?

The deprotonated form (mhp⁻) acts as a bidentate ligand, coordinating metals like Mo and W via the pyridyl N and hydroxyl O atoms. For instance, complexes such as M2(mhp)4\text{M}_2(\text{mhp})_4 (M = Mo, W) react with carboxylic acids to form equilibrium mixtures of mixed-ligand species, demonstrating tunable reactivity in catalytic oxidation or C–C coupling reactions . Challenges include controlling ligand exchange kinetics and avoiding oligomerization. Stability under oxidative conditions can be probed via cyclic voltammetry and DFT calculations .

Q. What experimental strategies address contradictions in reported physical properties, such as melting points or solubility?

Discrepancies in melting points (e.g., 157–159°C vs. 183–187°C for related isomers) may stem from:

  • Tautomerism : Equilibrium between keto (lactam) and enol (lactim) forms affects crystallinity.
  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) can yield different crystal packing.
  • Impurity profiles : Trace solvents or byproducts from synthesis (e.g., unreacted halides) alter thermal behavior. Differential Scanning Calorimetry (DSC) and HPLC purity assays are recommended for validation .

Q. How can computational chemistry complement experimental studies of this compound’s reactivity?

DFT calculations predict tautomeric stability (e.g., lactam favored over lactim by ~5 kcal/mol) and proton affinity at specific sites. Molecular docking studies model interactions with biological targets (e.g., enzymes), guiding drug design . Coupled with spectroscopic data, these tools resolve ambiguities in reaction mechanisms, such as acid-catalyzed tautomerization pathways .

Q. What are the challenges in designing experiments to study this compound’s role in supramolecular assemblies?

Key challenges include:

  • Controlling hydrogen-bonding networks : Competing intermolecular interactions (O–H···N vs. π-π stacking) complicate crystal engineering.
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize monomeric forms, while protic solvents (e.g., water) promote aggregation.
  • Kinetic vs. thermodynamic products : Reaction quenching techniques (e.g., rapid crystallization) are needed to isolate metastable phases .

Q. Methodological Considerations

Q. How do researchers optimize synthetic protocols for this compound derivatives in multistep reactions?

  • Protecting groups : Temporary protection of the hydroxyl group (e.g., silylation) prevents undesired side reactions during functionalization .
  • Catalyst screening : High-throughput experimentation identifies optimal catalysts (e.g., Pd vs. Ni) for cross-coupling steps.
  • In-line analytics : Real-time monitoring via Raman spectroscopy ensures reaction completion and minimizes byproducts .

Properties

IUPAC Name

6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO/c1-5-3-2-4-6(8)7-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAVIRYCMBDJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954452
Record name 6-Methylpyridin-2-ol
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3279-76-3, 73229-70-6
Record name 2-Hydroxy-6-methylpyridine
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Record name 6-Methylpyridin-2-ol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Hydroxy-6-methylpyridine
2-Hydroxy-6-methylpyridine
2-Hydroxy-6-methylpyridine
2-Hydroxy-6-methylpyridine
2-Hydroxy-6-methylpyridine
2-Hydroxy-6-methylpyridine

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